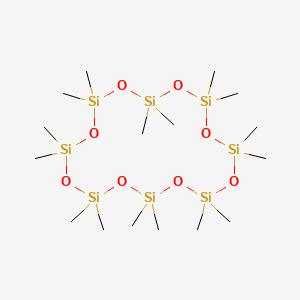
Hexadecamethylcyclooctasiloxane
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexadecamethylcyclooctasiloxane and related compounds involves condensation reactions of silanetriols or tetrahydroxydisiloxanes, using dehydrating reagents in specific solvents like DMSO or DMF. This method highlights the versatility and efficiency in synthesizing silsesquioxanes with bulky substituents, demonstrating the compound's foundational role in organosilicon chemistry (Unno et al., 1996).
Molecular Structure Analysis
The molecular structure of hexadecamethylcyclooctasiloxane resembles that of its phosphorus analogs, with a rigid conformation forming a crown shape. This structure is stabilized by van der Waals interactions, indicating the significance of molecular interactions in defining the compound's geometry. Crystallographic studies provide detailed dimensions such as Si—O and Si—C bond lengths, and Si—O—Si angles, underscoring the compound's distinct conformation (Paddock et al., 1983).
Chemical Reactions and Properties
Hexadecamethylcyclooctasiloxane undergoes various chemical reactions, including polymerization processes catalyzed by environmentally friendly catalysts like Maghnite-H+, a proton-exchanged clay. This highlights the compound's role in green chemistry, providing insights into sustainable methods for synthesizing polydimethylsiloxanes with high molecular mass and yield. The study of these reactions contributes to our understanding of the compound's chemical behavior and its applications in creating polymers (Kherroub et al., 2018).
Aplicaciones Científicas De Investigación
Hexadecamethylcyclooctasiloxane , also known as D6 , is a type of cyclosiloxane with the formula C16H48O8Si8 . It’s a compound that exhibits high chemical stability and resistance to many common solvents and chemicals.
-
Thermophysical Property Research
- Hexadecamethylcyclooctasiloxane has been used in the field of thermophysical property research .
- It’s used for studying properties like triple point temperature, normal boiling temperature, and phase boundary pressure .
- The methods of application involve experimental procedures under various pressures and temperatures .
- The outcomes of these studies include data points for various properties at different conditions .
-
NMR Spectroscopy
- Hexadecamethylcyclooctasiloxane is often used as a solvent for NMR spectroscopy.
- Due to its lack of interference with the observed signals, it’s a suitable solvent or reference material in various studies.
- The method of application involves using D6 as a solvent in the NMR spectroscopy process.
- The outcomes of these studies can vary widely depending on the specific research being conducted.
-
Chemical Synthesis
- Hexadecamethylcyclooctasiloxane is used in the field of chemical synthesis .
- It can be used as a starting material for the synthesis of various siloxane-based polymers .
- The method of application involves using D6 as a reactant in various chemical reactions .
- The outcomes of these reactions can vary widely depending on the specific synthesis being conducted .
-
Material Science
- Hexadecamethylcyclooctasiloxane is used in material science for the development of new materials .
- It can be used in the synthesis of siloxane-based materials with unique properties .
- The method of application involves using D6 as a precursor in the synthesis of these materials .
- The outcomes of these studies include the development of new materials with potential applications in various fields .
-
Spectroscopy
- Hexadecamethylcyclooctasiloxane is used in spectroscopy .
- It’s used as a solvent in various spectroscopic studies due to its unique properties .
- The method of application involves using D6 as a solvent in the spectroscopy process .
- The outcomes of these studies can vary widely depending on the specific research being conducted .
-
Thermophysical Studies
- Hexadecamethylcyclooctasiloxane is used in thermophysical studies .
- It’s used for studying properties like triple point temperature, normal boiling temperature, and phase boundary pressure .
- The methods of application involve experimental procedures under various pressures and temperatures .
- The outcomes of these studies include data points for various properties at different conditions .
Propiedades
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMJYZFAWYREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O8Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060305 | |
| Record name | Hexadecamethylcyclooctasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecamethylcyclooctasiloxane | |
CAS RN |
556-68-3 | |
| Record name | Hexadecamethylcyclooctasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecamethylcyclooctasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecamethylcyclooctasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecamethylcyclooctasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECAMETHYLCYCLOOCTASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YAW49T07J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









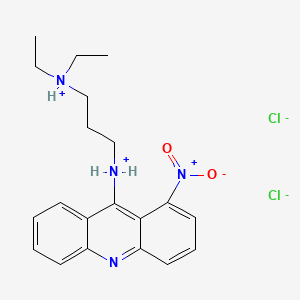

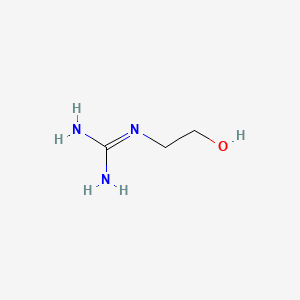

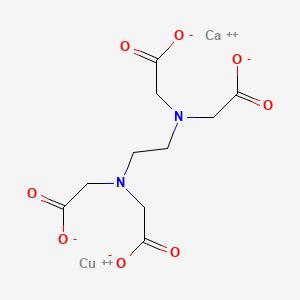
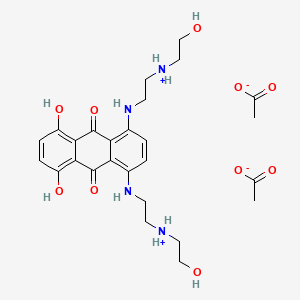

![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)